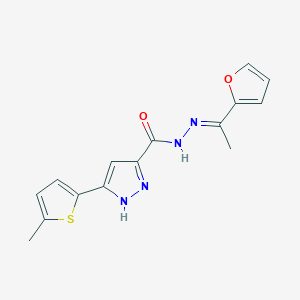

N'-(1-(Furan-2-yl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N'-(1-(フラン-2-イル)エチリデン)-3-(5-メチルチオフェン-2-イル)-1H-ピラゾール-5-カルボヒドラジドは、フラン環、チオフェン環、ピラゾール環のユニークな組み合わせを特徴とする複雑な有機化合物です。

製造方法

合成経路と反応条件

N'-(1-(フラン-2-イル)エチリデン)-3-(5-メチルチオフェン-2-イル)-1H-ピラゾール-5-カルボヒドラジドの合成は、通常、複数のステップを伴います。

ピラゾール環の形成: これは、ヒドラジンと適切な1,3-ジケトンの反応によって達成できます。

フラン環とチオフェン環の導入: これらの複素環は、適切なボロン酸またはスタンナンを用いた鈴木カップリングやスチルカップリングなどのクロスカップリング反応によって導入できます。

縮合反応: 最終ステップは、ピラゾール誘導体とフラン-2-カルバルデヒドを酸性または塩基性条件下で縮合させて、目的の化合物を生成します。

工業生産方法

この化合物の工業生産は、収率と純度を最大限に高めるために、上記の合成経路の最適化を伴う可能性があります。これには、連続フローリアクターの使用、反応条件の高スループットスクリーニング、クロマトグラフィーなどの高度な精製技術が含まれる可能性があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(Furan-2-yl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves multiple steps:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone.

Introduction of the Furan and Thiophene Rings: These heterocyclic rings can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

Condensation Reaction: The final step involves the condensation of the pyrazole derivative with furan-2-carbaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

化学反応の分析

反応の種類

N'-(1-(フラン-2-イル)エチリデン)-3-(5-メチルチオフェン-2-イル)-1H-ピラゾール-5-カルボヒドラジドは、さまざまな種類の化学反応を受けることができます。

酸化: フラン環とチオフェン環は、対応するスルホキシドまたはスルホンを生成するように酸化できます。

還元: ピラゾール環のカルボニル基は、アルコールを生成するように還元できます。

置換: 求電子置換反応は、芳香族環で起こり、さらなる官能基化を可能にします。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

置換: 臭素やクロロメチルメチルエーテルなどの求電子試薬は、酸性条件下で使用できます。

主な生成物

酸化: スルホキシドまたはスルホン。

還元: アルコール。

置換: ハロゲン化誘導体またはアルキル化生成物。

科学研究への応用

N'-(1-(フラン-2-イル)エチリデン)-3-(5-メチルチオフェン-2-イル)-1H-ピラゾール-5-カルボヒドラジドは、いくつかの科学研究への応用があります。

医薬品化学: これは、特に特定の酵素または受容体を標的とする新しい薬物の開発のための足場として使用できます。

材料科学: この化合物の独特な電子特性は、有機発光ダイオード(OLED)や有機光起電力(OPV)などの有機エレクトロニクスでの使用のための候補となります。

生物学的研究: さまざまな生体分子と相互作用する能力により、生物学的経路と相互作用を研究するためのプローブとして使用できます。

科学的研究の応用

N’-(1-(Furan-2-yl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

作用機序

N'-(1-(フラン-2-イル)エチリデン)-3-(5-メチルチオフェン-2-イル)-1H-ピラゾール-5-カルボヒドラジドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物はこれらの標的に結合し、それらの活性を調節することで、その効果を発揮します。関与する正確な経路は、特定の用途と標的に依存します。

類似の化合物との比較

類似の化合物

N'-(1-(フラン-2-イル)エチリデン)-3-(5-メチルチオフェン-2-イル)-1H-ピラゾール-5-カルボヒドラジド: フラン環、チオフェン環、ピラゾール環を含む他の複素環化合物と類似性を共有しています。

N'-(1-(フラン-2-イル)エチリデン)-3-(5-メチルチオフェン-2-イル)-1H-ピラゾール-5-カルボヒドラジド: これらの環の特定の組み合わせとカルボヒドラジド基の存在により、独特です。

ユニークさ

N'-(1-(フラン-2-イル)エチリデン)-3-(5-メチルチオフェン-2-イル)-1H-ピラゾール-5-カルボヒドラジドのユニークさは、その特定の構造にあり、これは独特の電子特性と立体特性を付与します。これらの特性は、さまざまな用途に活用でき、科学研究における貴重な化合物となります。

類似化合物との比較

Similar Compounds

N’-(1-(Furan-2-yl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide: shares similarities with other heterocyclic compounds that contain furan, thiophene, and pyrazole rings.

N’-(1-(Furan-2-yl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide: is unique due to its specific combination of these rings and the presence of the carbohydrazide group.

Uniqueness

The uniqueness of N’-(1-(Furan-2-yl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide lies in its specific structure, which imparts distinct electronic and steric properties. These properties can be exploited for various applications, making it a valuable compound in scientific research.

特性

CAS番号 |

303094-74-8 |

|---|---|

分子式 |

C15H14N4O2S |

分子量 |

314.4 g/mol |

IUPAC名 |

N-[(E)-1-(furan-2-yl)ethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C15H14N4O2S/c1-9-5-6-14(22-9)11-8-12(18-17-11)15(20)19-16-10(2)13-4-3-7-21-13/h3-8H,1-2H3,(H,17,18)(H,19,20)/b16-10+ |

InChIキー |

YCYMEVMBIOIRHO-MHWRWJLKSA-N |

異性体SMILES |

CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C(\C)/C3=CC=CO3 |

正規SMILES |

CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC=CO3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methyl-N-(4-methylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B11644319.png)

![4-[4-(dimethylamino)phenyl]-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11644324.png)

![N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B11644332.png)

![4-(2-{[(4-chlorophenyl)sulfonyl]amino}-1,2-dihydroacenaphthylen-1-yl)-N-(prop-2-en-1-yl)piperazine-1-carbothioamide](/img/structure/B11644337.png)

![(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11644351.png)

![4-benzyl-12,12-dimethyl-5-pentylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11644356.png)

![2-({2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11644359.png)

![butyl 4-{[(2E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoyl]amino}benzoate](/img/structure/B11644366.png)

![5-Oxo-5-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]pentanoic acid](/img/structure/B11644372.png)

![2-ethoxyethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11644374.png)

![N-[3-(morpholin-4-yl)propyl]pyridine-4-carboxamide](/img/structure/B11644392.png)

![Dimethyl 1-(4-methoxybenzyl)-4-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11644417.png)